molecular formula C17H20N2O3 B12256241 5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol

5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol

Cat. No.: B12256241
M. Wt: 300.35 g/mol
InChI Key: GDTNVVLRDIHTAJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol is a heterocyclic compound featuring a pyrazolidine core (a five-membered saturated ring with two nitrogen atoms) substituted with methoxyphenyl and phenolic groups. Its molecular formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.31 g/mol (calculated from ). The compound’s structure includes a phenol group at position 2 and a 2-methoxyphenyl moiety at position 4 of the pyrazolidine ring. The compound’s synthesis likely involves cyclization of hydrazine derivatives with ketones or aldehydes, as seen in related pyrazoline syntheses ().

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol

InChI

InChI=1S/C17H20N2O3/c1-21-11-7-8-13(15(20)9-11)17-14(10-18-19-17)12-5-3-4-6-16(12)22-2/h3-9,14,17-20H,10H2,1-2H3

InChI Key

GDTNVVLRDIHTAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C(CNN2)C3=CC=CC=C3OC)O

Origin of Product

United States

Chemical Reactions Analysis

5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous heterocyclic compounds from the evidence:

Compound Core Structure Substituents Key Features References
5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol Pyrazolidine (saturated) 2-Methoxyphenyl (position 4), 5-methoxyphenol (position 2) Flexible saturated ring; potential for diverse hydrogen bonding
HBK14–HBK19 (e.g., HBK14) Piperazine (six-membered) Varied phenoxy/chloro/methyl groups on piperazine; 2-methoxyphenyl at position 4 Rigid six-membered ring; higher steric hindrance; likely CNS receptor targeting
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol Pyrazole (unsaturated) Phenoxy (position 4), 5-methoxyphenol (position 2) Unsaturated ring; planar structure; stronger π-π stacking potential
4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol Pyrazoline (unsaturated) Acetyl, 4-methoxyphenyl, phenol Envelope conformation; intermolecular O—H⋯O H-bonds; π-π interactions
4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one Pyrazolone (unsaturated) Methylene, methyl, phenyl, 4-methoxyphenyl Ketone group in ring; enhanced electronic delocalization

Structural and Functional Analysis

This contrasts with rigid piperazine derivatives (HBK series) and planar pyrazole/pyrazoline analogs . Pyrazole vs. Pyrazoline: Unsaturated pyrazoles (e.g., ) enable π-π stacking but lack the hydrogen-bonding versatility of pyrazolidines. Pyrazolines (e.g., ) adopt envelope conformations, facilitating intermolecular interactions like O—H⋯O bonds .

Substituent Effects: Methoxyphenyl Groups: The 2-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to 4-methoxyphenyl derivatives (). Phenolic vs. Acetylated Moieties: The free phenol group in the target compound supports hydrogen-bond donation (e.g., to receptors or solvents), whereas acetylated pyrazolines () exhibit reduced H-bonding capacity .

Physicochemical Properties: Molecular Weight and logP: The target compound (284.31 g/mol) is lighter than pyrazolone derivatives (e.g., 292.33 g/mol in ), suggesting better bioavailability.

Synthetic Pathways :

  • The target compound’s synthesis may mirror pyrazoline methods (), such as hydrazine cyclization, but with ketone precursors to form the saturated pyrazolidine ring.

Biological Implications: Piperazine analogs (HBK series) are linked to CNS activity (e.g., serotonin receptor modulation), while pyrazolines/pyrazolidines may target enzymes (e.g., monoamine oxidase) due to their H-bonding profiles .

Research Findings and Data Tables

Table 1: Crystallographic Comparison

Compound Ring Conformation Intermolecular Interactions Centroid-to-Centroid Distance (Å) Reference
Target Compound (Pyrazolidine) Flexible, saturated O—H⋯O (predicted), weak π-π (if aromatic groups align) N/A
4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol Envelope O—H⋯O, π-π stacking (C1–C6 rings) 3.5511
Pyrazole Derivative () Planar, unsaturated Strong π-π (phenoxy groups) ~3.5–4.0 (estimated)

Table 2: Pharmacological Potential

Compound Predicted Targets Advantages Limitations
Target Compound (Pyrazolidine) Enzymes (e.g., MAO), receptors Flexible binding, moderate logP Potential metabolic instability
HBK Series (Piperazine) CNS receptors (e.g., 5-HT₁A) High affinity for rigid targets Poor blood-brain barrier penetration
Pyrazoline () Anticancer, antimicrobial Strong crystal packing, stability Limited solubility

Biological Activity

5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C24H26N2O4
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 1010869-10-9

This structure features a pyrazolidin ring linked to phenolic and methoxy groups, which are believed to contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolidin compounds exhibit significant antimicrobial properties. For instance, studies show that related compounds demonstrate activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans and Aspergillus niger. The presence of electron-donating groups on the aryl ring has been associated with enhanced antifungal activity, suggesting a structure-activity relationship that merits further investigation .

Anti-inflammatory Effects

5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol has been studied for its anti-inflammatory properties. Pyrazolidin derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms .

The mechanisms through which 5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Radical Scavenging : It has been suggested that the compound possesses antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress within cells .

Study on Antimicrobial Efficacy

A study conducted on various pyrazolidin derivatives, including our compound of interest, assessed their antimicrobial efficacy against several pathogens. The results indicated that compounds with certain substitutions on the pyrazolidin ring exhibited enhanced antibacterial activity compared to standard antibiotics. The study concluded that these modifications could lead to the development of novel antimicrobial agents .

In Vivo Anti-inflammatory Study

In an in vivo model of inflammation, 5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol was administered to rats subjected to induced inflammation. Results showed a significant reduction in inflammatory markers compared to the control group, supporting its potential use as an anti-inflammatory agent in clinical settings .

Comparative Data Table

Biological ActivityCompoundEfficacy LevelReference
Antimicrobial5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenolModerate to High
Anti-inflammatory5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenolSignificant
Antioxidant5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenolModerate

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